N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide
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Overview
Description
“N-(2-Cyanophenyl)picolinamide” is a compound with the CAS Number: 304650-02-0 and a molecular weight of 223.23 . It’s a solid substance stored at room temperature .
Synthesis Analysis
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .
Molecular Structure Analysis
The structure of a related compound, “Isotianil [N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide]”, was studied by X-ray analysis .
Chemical Reactions Analysis
In a one-pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with 2-aminophenols, 2-aminoethanol, and 3-aminopropanol in the presence of a base, various compounds were synthesized .
Physical and Chemical Properties Analysis
“N-(2-Cyanophenyl)picolinamide” has a molecular formula of C13H9N3O and a monoisotopic mass of 223.074554 Da .
Mechanism of Action
Safety and Hazards
For a related compound, “N-(2-cyanophenyl)benzamide”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Properties
IUPAC Name |
N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-5-13-8-12(10-19-13)15(18)17-14-7-4-3-6-11(14)9-16/h3-4,6-8,10H,2,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXJPRCKSJEZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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